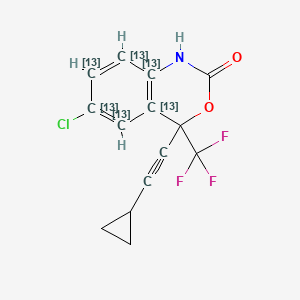

Efavirenz (13C)6

描述

Efavirenz (13C)6: is a labeled version of the antiretroviral medication Efavirenz, which is used to treat and prevent human immunodeficiency virus (HIV) infection. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by blocking the function of reverse transcriptase, an enzyme crucial for the replication of HIV . The labeled version, this compound, contains six carbon-13 isotopes, which are used in scientific research to trace the metabolic pathways and interactions of the drug within biological systems.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Efavirenz involves several key steps, including the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is conducted at a temperature of -45°C and can be performed in a flow reactor to achieve higher yields compared to batch processes . The intermediate formed is then subjected to trifluoroacetylation to produce the final product .

Industrial Production Methods: Industrial production of Efavirenz typically involves continuous flow chemistry to improve the selectivity and safety of the process. The use of flow reactors allows for better control over reaction conditions and scalability, making it suitable for large-scale production .

化学反应分析

Types of Reactions: Efavirenz undergoes various chemical reactions, including:

Oxidation: Efavirenz can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions are less common for Efavirenz.

Substitution: Substitution reactions can occur at the chloro or trifluoromethyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.

Substitution: Reagents such as nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Hydroxylated metabolites.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacokinetic Studies

1. Quantification in Biological Samples

Efavirenz (13C)6 serves as an internal standard in pharmacokinetic studies to quantify efavirenz levels in various biological matrices, such as plasma and cervicovaginal swabs (CVS). A study validated a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for this purpose, demonstrating high precision and accuracy in measuring efavirenz concentrations. The method showed a recovery rate of 83.8% with a coefficient of variation below 11.2%, indicating its reliability for clinical applications .

| Parameter | Value |

|---|---|

| Mean Recovery | 83.8% |

| Coefficient of Variation (%CV) | 11.2% |

| AUC0-24h (ng*h/mL) | 16370 (5803-22088) |

| Cmax (ng/mL) | 1618 (610-2438) |

| Tmax (h) | 8.0 (8.0-12) |

2. Genetic Influence on Pharmacokinetics

Research has shown that genetic polymorphisms can significantly affect the plasma concentration of efavirenz among patients. A study involving HIV patients co-infected with tuberculosis found that variations in the NR1I2 and NR1I3 genes influenced efavirenz metabolism, highlighting the importance of pharmacogenetics in optimizing treatment regimens .

Clinical Applications

1. Treatment Efficacy

Efavirenz is widely used in antiretroviral therapy (ART). In clinical trials, it has been shown to be effective when combined with other antiretroviral agents like tenofovir and emtricitabine. A notable study indicated that a reduced dose of efavirenz (400 mg) was non-inferior to the standard dose of 600 mg when used in combination therapy .

2. Cancer Research

Emerging research suggests potential applications of efavirenz beyond HIV treatment, particularly in oncology. Studies have explored its effects on various cancer types, including colorectal and pancreatic cancers, where it may enhance the efficacy of other treatments or serve as a standalone therapy .

| Cancer Type | Mechanism/Target | Clinical Trials |

|---|---|---|

| Colorectal Cancer | In vitro approach | N/A |

| Pancreatic Cancer | Activating p53 | NCT00964171 |

| Prostate Cancer | PSA non-progression rate | NCT00964002 |

Case Studies

1. Pharmacokinetic Variability

A case study involving HIV-positive women assessed the pharmacokinetics of efavirenz using CVS samples. Results indicated significant variability in drug absorption and metabolism, emphasizing the need for personalized dosing strategies based on genetic profiles .

2. Drug Interaction Studies

Another study focused on the interaction between efavirenz and rifampicin in TB-HIV co-infected patients, revealing that rifampicin significantly reduced efavirenz plasma concentrations due to its induction effect on CYP enzymes . This finding underscores the importance of monitoring drug interactions in patients receiving multiple therapies.

作用机制

Efavirenz exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its activity. This prevents the transcription of viral RNA into DNA, which is a crucial step in the replication cycle of the virus . The molecular targets include the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription .

相似化合物的比较

Nevirapine: Another NNRTI used to treat HIV.

Delavirdine: An NNRTI with a similar mechanism of action.

Etravirine: A newer NNRTI with a broader spectrum of activity.

Comparison: Efavirenz is unique among NNRTIs due to its high potency and long half-life, which allows for once-daily dosing. It has been a primary first-line antiviral drug for over 15 years and is known for its effectiveness in combination therapy . newer drugs like Etravirine and integrase strand transfer inhibitors (INSTIs) are emerging as better alternatives due to fewer side effects and improved efficacy .

生物活性

Efavirenz (13C)6 is a labeled form of Efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1 infection. This compound has been extensively studied for its pharmacokinetics, efficacy, and safety profile, making it a critical component in antiretroviral therapy (ART). This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and relevant research findings.

Pharmacokinetics

Absorption and Distribution

Efavirenz is characterized by rapid absorption, with peak plasma concentrations typically reached within 3 to 5 hours post-administration. The bioavailability of Efavirenz increases by approximately 17% to 22% when taken with food. It exhibits high protein binding (99.5% to 99.75%), primarily to albumin .

Metabolism

The metabolism of Efavirenz predominantly occurs via the cytochrome P450 system, particularly through the CYP2B6 isozyme. Genetic polymorphisms in CYP2B6 can significantly influence Efavirenz plasma concentrations, with homozygous G516T genotypes leading to increased exposure and a higher incidence of neuropsychiatric side effects .

Elimination

Efavirenz is eliminated with a half-life of approximately 40 to 55 hours, allowing for once-daily dosing. Its clearance can be affected by co-administered drugs that induce or inhibit CYP450 enzymes .

Efficacy in HIV Treatment

Efavirenz has demonstrated significant efficacy in reducing viral load (VL) and increasing CD4 cell counts among HIV-infected individuals. A meta-analysis indicated that patients receiving Efavirenz-based regimens achieved a VL of <50 copies/mL at rates higher than those on other antiretroviral therapies .

| Study | Treatment Regimen | Participants | VL <50 copies/mL (%) | CD4 Increase (cells/mm³) |

|---|---|---|---|---|

| DMP 266-006 | EFV + ZDV + 3TC | 361 | 66.6 | 200 |

| ACTG A5142 | EFV + 2 NRTIs | 250 | 89 | 230 |

| Swiss HIV Cohort | EFV + 2 NRTIs | 89 | 64.2 | 216 |

Neuropsychiatric Effects

Neuropsychiatric side effects are among the most common adverse reactions associated with Efavirenz treatment. These include vivid dreams, sleep disturbances, and mood changes. Most CNS-related side effects arise within the first few days and typically resolve within four weeks .

Case Report: Drug-Drug Interaction

A notable case involved a patient with AIDS who experienced severe respiratory distress while on a regimen including Efavirenz. The interaction between Efavirenz and itraconazole was identified as contributing to the patient's complications, underscoring the importance of monitoring drug interactions in patients receiving multiple therapies .

Study on Co-infection

In a study involving HIV and tuberculosis co-infected patients, it was found that Efavirenz at standard doses effectively maintained viral suppression while managing TB treatment. However, adjustments were necessary for those with specific CYP2B6 polymorphisms due to altered drug metabolism .

Research Findings

Recent studies have explored the unique properties of Efavirenz beyond its antiviral activity. Research indicates that Efavirenz interacts with various serotonin receptor subtypes, suggesting potential effects on mood and cognition . Furthermore, investigations into its pharmacokinetics have shown significant penetration into brain tissue, raising questions about its neuropsychiatric impact during treatment .

属性

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i3+1,4+1,7+1,9+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-OMTIFVAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#CC2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261394-62-0 | |

| Record name | 1261394-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。